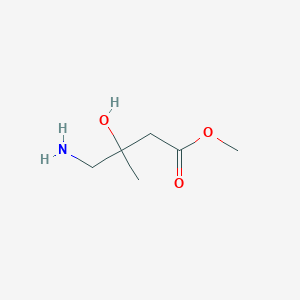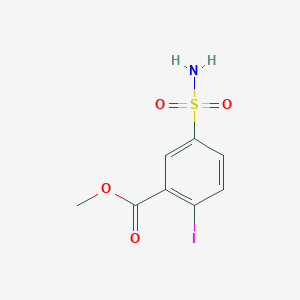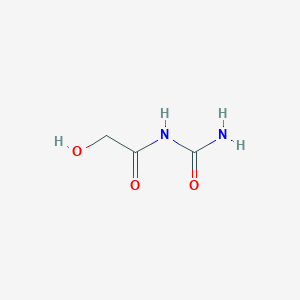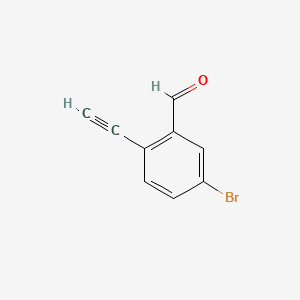
2-(difluoromethyl)-2H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-2H-indazol-5-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoromethyl group imparts distinct characteristics to the compound, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Méthodes De Préparation
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of heterocycles via a radical process has been reported to be effective . Industrial production methods often involve the use of commercially available reagents like TMS-CF2H for the nucleophilic transfer of the difluoromethyl group .
Analyse Des Réactions Chimiques
2-(Difluoromethyl)-2H-indazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Cross-Coupling: Cross-coupling reactions, such as those involving palladium catalysts, are commonly used to form C-C bonds with the difluoromethyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Difluoromethyl)-2H-indazol-5-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(difluoromethyl)-2H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, interacting with enzymes and receptors in biological systems . This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
2-(Difluoromethyl)-2H-indazol-5-amine can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-2H-indazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
2-(Difluoromethyl)-1H-indazole: The position of the difluoromethyl group on the indazole ring can affect the compound’s reactivity and interactions.
2-(Difluoromethyl)-benzimidazole: This compound has a similar difluoromethyl group but a different core structure, leading to variations in its applications and properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it valuable in various fields of research.
Propriétés
Formule moléculaire |
C8H7F2N3 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
2-(difluoromethyl)indazol-5-amine |
InChI |
InChI=1S/C8H7F2N3/c9-8(10)13-4-5-3-6(11)1-2-7(5)12-13/h1-4,8H,11H2 |
Clé InChI |
PRXJEKYRNHXCFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN(C=C2C=C1N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)




![3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13516181.png)



![rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one](/img/structure/B13516201.png)


![{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride](/img/structure/B13516209.png)

